molecular formula C10H8ClNO2 B583911 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione CAS No. 1252995-10-0

2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione

Cat. No.: B583911
CAS No.: 1252995-10-0
M. Wt: 213.653
InChI Key: ZPHGARLYQHMNTB-NZLXMSDQSA-N
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Description

2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione is a unique compound characterized by the presence of a chloro-substituted ethyl group and an isoindole-1,3-dione core. The incorporation of deuterium atoms in place of hydrogen atoms enhances its stability and alters its chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under reflux conditions in a suitable solvent such as toluene, with the presence of a catalyst like palladium acetate and triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solventless conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deuterated analogs, substituted isoindole derivatives, and various oxides .

Comparison with Similar Compounds

Uniqueness: The presence of deuterium atoms in 2-(2-Chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione enhances its stability and alters its reactivity, making it unique compared to its non-deuterated analogs. This uniqueness is particularly valuable in research applications where stability and specific interactions are crucial .

Properties

IUPAC Name

2-(2-chloro-1,1,2,2-tetradeuterioethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGARLYQHMNTB-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10732421
Record name 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252995-10-0
Record name 2-[2-Chloro(~2~H_4_)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10732421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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